

physical properties of 2-Methylbenzylamine

boiling point and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbenzylamine

Cat. No.: B130908

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Methylbenzylamine**: Boiling Point and Density

This technical guide provides a comprehensive overview of the key physical properties of **2-Methylbenzylamine**, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and detailed information for their work. This document includes tabulated data, detailed experimental protocols for the determination of these properties, and a workflow diagram for the characterization of liquid chemical samples.

Core Physical Properties of 2-Methylbenzylamine

2-Methylbenzylamine, also known as o-tolylmethanamine, is an aromatic amine that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] At room temperature, it is a colorless to pale yellow liquid.^[1] A precise understanding of its physical properties is essential for its application in chemical synthesis and process development.

Data Presentation

The boiling point and density of **2-Methylbenzylamine** are summarized in the table below. These values are based on literature data.

Physical Property	Value	Conditions
Boiling Point	199 °C	At atmospheric pressure
Density	0.977 g/mL	At 25 °C

Note: A density of 0.979 g/mL has also been reported.[2]

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid compound such as **2-Methylbenzylamine**.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a liquid, especially when only a small sample is available.[3] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[4][5]

Apparatus:

- Thiele tube or oil bath
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube (e.g., sodium fusion tube)
- Heat source (e.g., Bunsen burner or hot plate)
- Liquid for the bath (e.g., paraffin oil)
- Stand and clamps

Procedure:

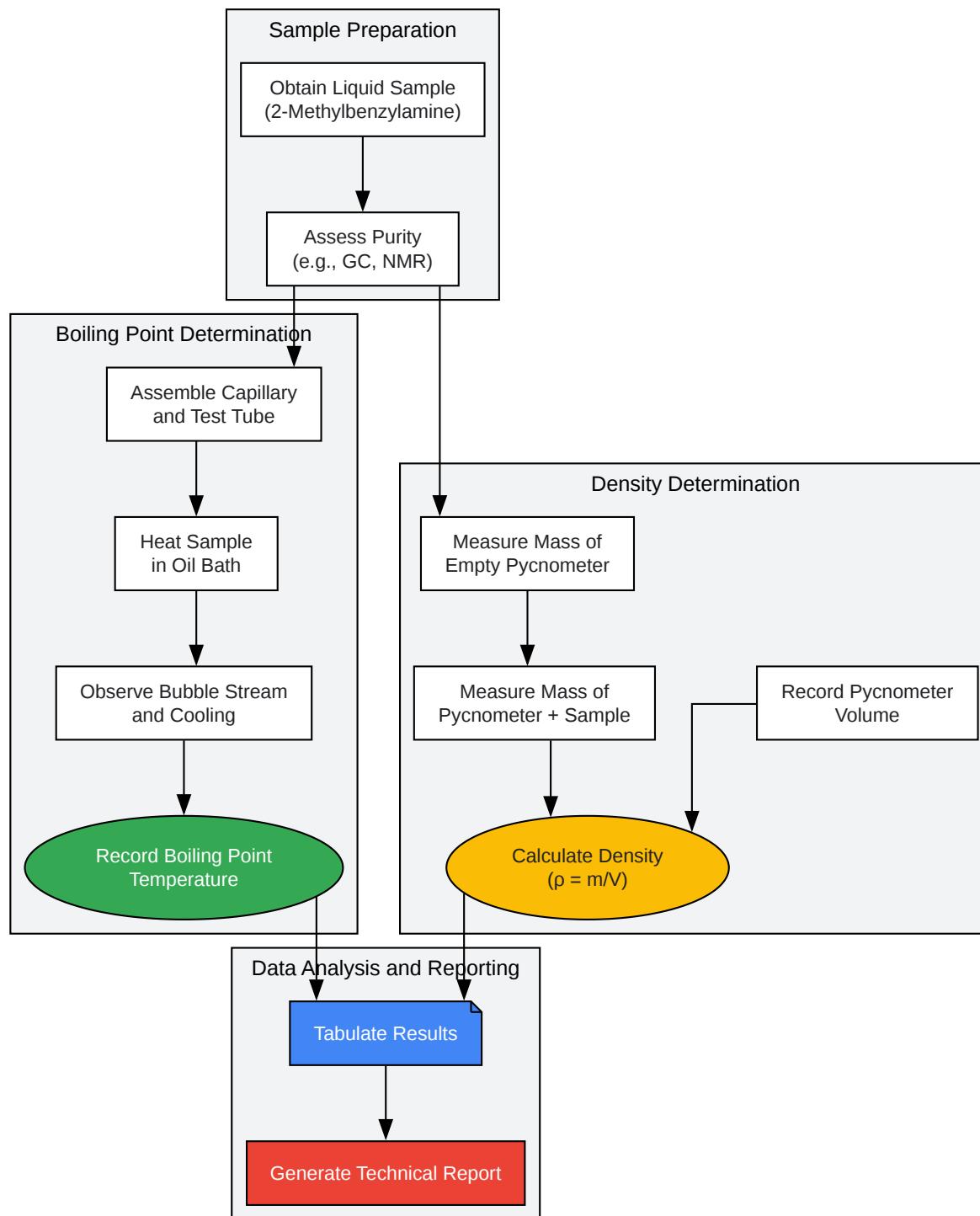
- Sample Preparation: Fill the small test tube with the liquid sample (**2-Methylbenzylamine**) to a depth of about 2-3 cm.

- Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[4]
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
- Heating: Immerse the assembly in a Thiele tube or an oil bath. The heating oil level should be above the sample level but below the top of the test tube.[6]
- Observation: Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[6]
- Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[3][4] This indicates that the liquid has reached its boiling point.
- Recording the Temperature: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][4] Record this temperature.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7]

Apparatus:


- Pycnometer (for high precision) or a graduated cylinder
- Analytical balance (accurate to at least 0.001 g)
- Thermometer
- Water bath (for temperature control)

Procedure:

- Measure the Mass of the Empty Container: Clean and thoroughly dry a 10 mL graduated cylinder or a pycnometer. Measure its mass on an analytical balance and record it as m_1 .^[8]
- Add the Liquid Sample: Carefully add a specific volume of **2-Methylbenzylamine** to the graduated cylinder (e.g., 10 mL).^[7] If using a pycnometer, fill it completely.
- Equilibrate Temperature: Place the container with the sample in a water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate.
- Measure the Combined Mass: Once the temperature is stable, measure the mass of the container with the liquid and record it as m_2 .^[8]
- Calculate the Mass of the Liquid: The mass of the liquid (m_{liquid}) is the difference between the two measurements: $m_{\text{liquid}} = m_2 - m_1$.
- Determine the Volume of the Liquid: The volume (V_{liquid}) is read directly from the graduated cylinder or is the known volume of the pycnometer.
- Calculate the Density: The density (ρ) is calculated using the formula: $\rho = m_{\text{liquid}} / V_{\text{liquid}}$.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the physical characterization of a liquid chemical sample, such as **2-Methylbenzylamine**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of a liquid chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Methylbenzylamine, 98% | Fisher Scientific [fishersci.ca]
- 3. Video: Boiling Points - Procedure [jove.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chm.uri.edu [chm.uri.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [physical properties of 2-Methylbenzylamine boiling point and density]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130908#physical-properties-of-2-methylbenzylamine-boiling-point-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com